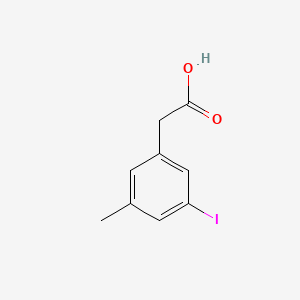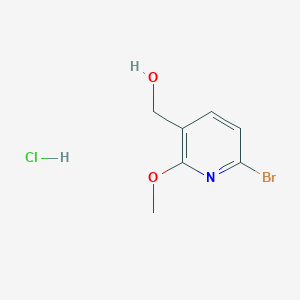
(6-Bromo-2-methoxypyridin-3-yl)methanol HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-2-methoxypyridin-3-yl)methanol HCl is a chemical compound with the molecular formula C7H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 2nd position, and a hydroxymethyl group at the 3rd position of the pyridine ring. The hydrochloride (HCl) form is often used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanol typically involves the bromination of 2-methoxypyridine followed by a hydroxymethylation reaction. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The hydroxymethylation can be achieved using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of (6-Bromo-2-methoxypyridin-3-yl)methanol HCl may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and hydroxymethylation steps. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, sodium methoxide, and Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF), sodium methoxide in methanol, and Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: (6-Bromo-2-methoxypyridin-3-yl)carboxylic acid.
Reduction: 2-Methoxypyridin-3-ylmethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-2-methoxypyridin-3-yl)methanol HCl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of (6-Bromo-2-methoxypyridin-3-yl)methanol HCl depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for its molecular targets. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-pyridin-2-yl)methanol: Similar structure but lacks the methoxy group.
2-Bromo-5-methylpyridine: Contains a methyl group instead of a hydroxymethyl group.
6-Bromopyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(6-Bromo-2-methoxypyridin-3-yl)methanol HCl is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C7H9BrClNO2 |
|---|---|
Molecular Weight |
254.51 g/mol |
IUPAC Name |
(6-bromo-2-methoxypyridin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H8BrNO2.ClH/c1-11-7-5(4-10)2-3-6(8)9-7;/h2-3,10H,4H2,1H3;1H |
InChI Key |
QWBOCKNXJBLQBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


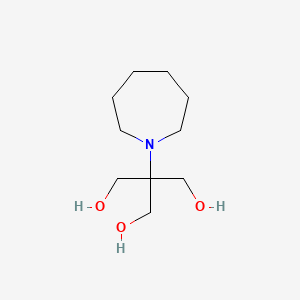
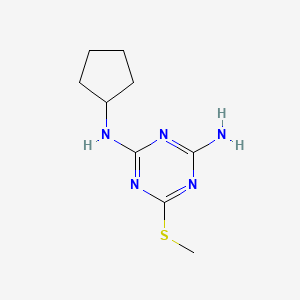
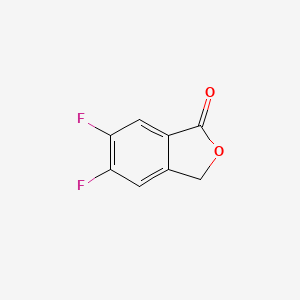
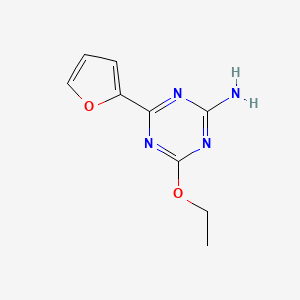

![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13133889.png)
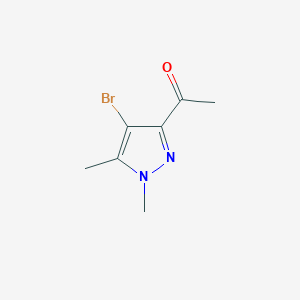

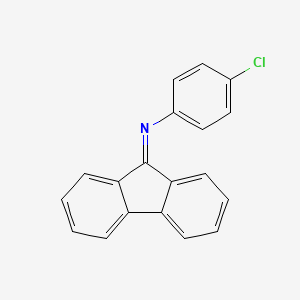
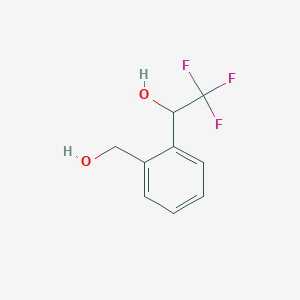

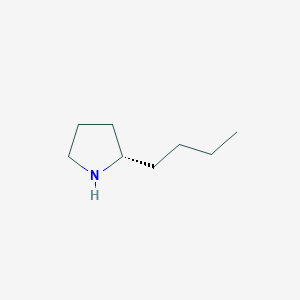
![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)
